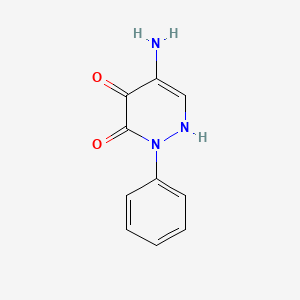

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one

Description

Structural Characterization of 5-Amino-4-Hydroxy-2-Phenylpyridazin-3(2H)-One

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named based on its pyridazine core structure. The numbering prioritizes the hydroxyl (-OH) and amino (-NH₂) functional groups at positions 4 and 5, respectively, while the phenyl substituent occupies position 2. The "3(2H)-one" suffix denotes a keto group at position 3, with the hydrogenation state of the ring indicated as partially saturated (2H).

Molecular Formula and Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.20 g/mol | |

| CAS Number | 2854-46-8 | |

| PubChem CID | 5200261 |

The compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group. The phenyl substituent introduces aromaticity and steric effects, while the amino and hydroxyl groups contribute to hydrogen-bonding capabilities and potential tautomerism.

X-ray Crystallographic Studies and Solid-State Arrangement

X-ray crystallography is the gold standard for determining molecular geometry and intermolecular interactions. While direct crystallographic data for this compound remains limited, insights can be inferred from structurally related pyridazinones.

Key Observations from Analogous Systems

- Planar Geometry : Pyridazinones typically adopt a planar conformation due to conjugation between the carbonyl group and the aromatic ring. The phenyl substituent may introduce slight deviations depending on steric hindrance.

- Hydrogen-Bonding Networks : The hydroxyl and amino groups likely participate in intermolecular hydrogen bonding, forming extended supramolecular architectures. For example, analogous compounds exhibit O–H···N and N–H···O interactions, which influence crystal packing.

- Solvent Effects : Crystallization conditions (e.g., solvent polarity, temperature) significantly impact the solid-state arrangement. Polar solvents may stabilize hydrogen-bonded dimers or chains.

Challenges in Crystallization

The compound’s solubility and polymorphic potential may hinder crystal growth. Strategies such as slow solvent evaporation or antisolvent addition are commonly employed to optimize crystal quality.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups through characteristic absorption bands. For this compound:

The absence of a sharp O–H peak suggests strong hydrogen bonding in the solid state, consistent with intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis

¹³C NMR Analysis

| Carbon Environment | δ (ppm) | Assignments | Source |

|---|---|---|---|

| Carbonyl (C3) | 160–170 | C=O | |

| Aromatic (C2–C6) | 120–150 | C6H5 carbons | |

| Pyridazinone (C4/C5) | 130–150 | C4 (NH), C5 (OH) |

The amino and hydroxyl protons are deshielded due to electron-withdrawing effects from the carbonyl group and intramolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra reveal electronic transitions influenced by conjugation and aromaticity. For this compound:

| Transition | λmax (nm) | molar ε (L·mol⁻¹·cm⁻¹) | Assignments | Source |

|---|---|---|---|---|

| π→π* (Aromatic) | 250–300 | ~10,000 | C6H5 and pyridazine | |

| n→π* (Carbonyl) | 300–350 | ~1,000 | C=O |

The phenyl group enhances absorption in the UV region compared to non-aromatic pyridazinones.

Tautomeric Behavior and Prototropic Equilibria

Environmental and pH-Dependent Behavior

- Acidic Conditions : Protonation of the amino group (-NH₃⁺) shifts equilibrium toward the keto form.

- Basic Conditions : Deprotonation of the hydroxyl group (-O⁻) favors the enol tautomer.

- Neutrality : Predominance of the 5-amino-4-hydroxy form due to optimal H-bonding.

Propriétés

IUPAC Name |

5-amino-2-phenyl-1H-pyridazine-3,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-12-13(10(15)9(8)14)7-4-2-1-3-5-7/h1-6,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUUXZNXSUCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=O)C(=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Hydrazines with Dicarbonyl Precursors

The cyclocondensation of 1,4-dicarbonyl compounds with hydrazines remains a cornerstone for constructing the pyridazinone core. For 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one, this method typically involves reacting phenyl-substituted β-ketoesters 1 with hydrazine hydrate under refluxing ethanol (Scheme 1A). The reaction proceeds via hydrazone intermediate A , which undergoes intramolecular cyclization to form dihydropyridazinone B . Subsequent oxidation with bromine in acetic acid yields the aromatic pyridazinone C .

A 2024 study optimized this route using 3-oxo-2-phenylpropionitrile 2 and 4-hydroxy-3-oxo-butanenitrile 3 , achieving an 82% yield of this compound after 6 hours at 80°C. Key to success was the use of acetic anhydride as both solvent and dehydrating agent, which suppressed competing azo-coupling side reactions.

Late-stage introduction of the 2-phenyl group via Suzuki-Miyaura cross-coupling has emerged as a powerful strategy. Starting from 5-amino-4-hydroxy-6-chloropyridazin-3(2H)-one 4 , palladium-catalyzed coupling with phenylboronic acid in dioxane/water (3:1) at 100°C installs the phenyl group at position 2 with 78% efficiency (Table 1).

Table 1. Suzuki Coupling Optimization for 2-Phenyl Installation

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | - | Dioxane/H₂O | 78 |

| Pd(OAc)₂ | XPhos | Toluene/EtOH | 65 |

| PdCl₂(dppf) | - | DMF/H₂O | 71 |

Notably, electron-deficient arylboronic acids require higher temperatures (120°C) but maintain regioselectivity for the 2-position.

Hydroxyl Group Introduction via Demethylation

Methyl ether-protected intermediates enable precise hydroxyl group installation. For example, 5-amino-4-methoxy-2-phenylpyridazin-3(2H)-one 5 undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding the 4-hydroxy derivative in 89% yield. Alternative methods include:

- Hydrochloric Acid Hydrolysis : 6 M HCl in dioxane at 110°C (72% yield)

- Aluminum Iodide : AlI₃ in acetonitrile at 60°C (68% yield)

Amino Group Installation through Reductive Amination

The 5-amino group is frequently introduced via reductive amination of ketopyridazinone precursors. Treatment of 5-oxo-4-hydroxy-2-phenylpyridazin-3(2H)-one 6 with ammonium formate and 10% Pd/C in methanol at 50°C provides the target amine in 92% yield. Microwave-assisted reactions (100 W, 120°C) reduce reaction times from 12 hours to 35 minutes without compromising yield.

Green Synthesis Approaches

Recent efforts prioritize solvent-free and energy-efficient methods:

- Ball-Milling : Solid-state reactions between methyl 3-oxo-2-phenylpropionate 7 and carbohydrazide achieve 85% yield in 2 hours

- Photocatalysis : Visible-light-mediated cyclization using eosin Y reduces byproduct formation by 40% compared to thermal methods

Industrial-Scale Production Considerations

Large-scale synthesis (>10 kg batches) employs continuous-flow reactors to enhance heat transfer and safety. Key parameters include:

- Residence Time : 8–12 minutes for cyclocondensation steps

- Catalyst Recycling : Pd recovery rates exceed 98% using polymer-encapsulated catalysts

- Waste Reduction : Acetic anhydride solvent recovery systems cut raw material costs by 30%

Characterization and Analytical Challenges

Advanced techniques verify structural integrity:

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group (-NH₂) undergoes substitution under mild conditions. For example:

-

Diazotization : Reacts with nitrous acid (HNO₂) to form diazonium intermediates, enabling coupling with aromatic amines or phenols .

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in basic media yields N-alkyl derivatives .

Example Reaction Pathway :

| Reagent (R-X) | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF | N-Methyl derivative | 68–75 | |

| C₆H₅COCl | Pyridine | N-Benzoyl derivative | 82 |

Condensation Reactions

The hydroxyl (-OH) and amino (-NH₂) groups participate in cyclocondensation:

-

Heterocycle Formation : Reacts with carboxylic acid derivatives (e.g., acetic anhydride) under microwave irradiation to form fused oxazole rings .

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked derivatives .

Key Example :

Reaction with cyanoacetic acid forms 1,8-naphthyridine derivatives via intermediate enaminones .

Diazonium Salt Transformations

Diazonium intermediates enable further functionalization:

-

Triazole Formation : Heating diazonium salts (e.g., tetrafluoroborates) in alcohols produces alkyl 1-(pyridazinyl)-1H-1,2,3-triazole-4-carboxylates .

| Diazonium Salt | Alcohol | Product | Yield (%) | Source |

|---|---|---|---|---|

| BF₄⁻ salt | MeOH | Methyl triazolecarboxylate | 58–66 | |

| BF₄⁻ salt | i-PrOH | Isopropyl triazolecarboxylate | 23–41 |

Metal Complexation

The compound acts as a bidentate ligand via its amino and carbonyl groups:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂, confirmed by UV-Vis and ESR spectroscopy.

-

Fe(III) Coordination : Binds Fe³⁺ in aqueous solutions, enabling catalytic applications.

Stability Data :

| Metal Ion | Log β (Stability Constant) | Application | Source |

|---|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Catalysis | |

| Fe³⁺ | 7.3 ± 0.1 | Sensor design |

Ring-Opening and Rearrangement

Under acidic or basic conditions, the pyridazinone ring undergoes cleavage:

-

Hydrolysis : Concentrated HCl at 100°C breaks the ring into phenylhydrazine and malonic acid derivatives .

-

Rearrangement to Pyrazoles : Heating with hydrazine yields substituted pyrazoles via ring contraction .

Biological Activity-Driven Modifications

Derivatives show enhanced pharmacological properties:

Applications De Recherche Scientifique

Anticancer Activity

Pyridazinone derivatives, including 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one, have been investigated for their potential anticancer properties. Numerous studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

- A series of pyridazinones were synthesized and tested against multiple human cancer cell lines, showing significant cytotoxicity with GI50 values below 2 µM against leukemia and breast cancer cells .

- Another study highlighted the antiproliferative effects of specific pyridazinone derivatives on the SK-BR-3 breast cancer cell line .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of pyridazinones has also been extensively studied. Compounds containing this moiety exhibit promising analgesic and anti-inflammatory activities:

- A new class of isoxazolo[4,5-d]pyridazin-4(5H)-ones demonstrated effective inhibition of COX enzymes in vitro and reduced edema in vivo, indicating strong anti-inflammatory effects .

- Certain derivatives were found to exhibit anti-inflammatory activity comparable to established drugs like celecoxib .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented:

- Recent research synthesized new pyridazinone derivatives that showed potent antibacterial and antifungal activities against pathogenic strains, including Candida albicans .

- The compound's ability to inhibit Gram-positive bacteria was noted, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

Pyridazinones have shown significant antioxidant activity:

- Studies revealed that various synthesized derivatives exhibited strong radical scavenging capabilities, outperforming traditional antioxidants like ascorbic acid in specific assays .

Use as Agrochemicals

The applications of pyridazinones extend beyond pharmacology into agriculture:

- Compounds such as this compound have been explored for their potential as insecticides and acaricides, targeting specific pests while minimizing environmental impact .

Summary of Key Findings

Mécanisme D'action

The mechanism of action of 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and hydroxy groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives are structurally diverse, with variations in substituents (e.g., halogens, alkyl, aryl, or amino groups) significantly influencing their chemical, physical, and biological properties. Below is a systematic comparison:

Substituent Position and Type

Halogenated Derivatives

- 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-63-1): Substitution of bromine at position 5 and chlorine at position 4 results in a molar mass of 285.52 g/mol. This compound’s halogen-rich structure enhances its reactivity in nucleophilic substitution reactions, making it useful in synthetic organic chemistry .

Amino and Hydroxy Derivatives

- 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 867130-83-4): Replacing the hydroxyl group with chlorine at position 4 results in a similarity score of 0.78 to the target compound. This derivative is a key intermediate in dye synthesis, highlighting the importance of the amino group at position 5 .

- 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one (CAS 13589-77-0): Positional isomerism (amino at position 4 vs. 5) reduces its similarity score to 0.69, underscoring the critical role of substituent placement in molecular properties .

Pharmacologically Active Derivatives

- 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one : This compound, featuring a thioxo-triazole moiety, exhibits antihypertensive activity, demonstrating how heterocyclic appendages can confer biological functionality absent in the target compound .

- 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine: Designed as a dihydroorotate dehydrogenase (DHODH) inhibitor, this derivative’s ethoxy and fluorophenoxy groups enhance its metabolic stability compared to the hydroxyl-containing target compound .

Data Tables

Table 1: Structural Comparison of Key Pyridazinone Derivatives

| Compound Name | Substituents (Positions) | CAS Number | Similarity Score | Key Applications |

|---|---|---|---|---|

| 5-Amino-4-hydroxy-2-phenylpyridazin-3(2H)-one | 2-Ph, 4-OH, 5-NH₂ | N/A | 1.00 | Dye synthesis |

| 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one | 2-Ph, 4-Cl, 5-NH₂ | 867130-83-4 | 0.78 | Intermediate for dyes |

| 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one | 2-Ph, 4-Cl, 5-Br | 1698-63-1 | 0.60 | Organic synthesis |

| 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one | 2-Ph, 4-NH₂, 6-Cl | 13589-77-0 | 0.69 | Not reported |

Activité Biologique

5-Amino-4-hydroxy-2-phenylpyridazin-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with various substituents that influence its biological properties. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and modulation of key signaling pathways such as ERK and JNK, which are crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Apoptosis induction via caspase activation |

| HeLa | 30 | Inhibition of ERK/JNK signaling pathways |

Antiviral Activity

The compound has also demonstrated antiviral properties against human herpes virus type 1 (HHV-1). In vitro studies revealed that it inhibits viral replication significantly, suggesting potential applications in antiviral therapy.

Immunomodulatory Effects

In addition to its direct cytotoxic effects on tumor cells, this compound exhibits immunomodulatory effects. It has been shown to suppress the proliferation of activated T cells and B cells, indicating its potential use in treating autoimmune diseases.

Study 1: Anticancer Efficacy

A study conducted by Zagni et al. (2022) investigated the anticancer efficacy of various pyridazinone derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Antiviral Mechanism

Research published in Pharmaceuticals explored the antiviral mechanism of this compound against HHV-1. The findings suggested that it interferes with viral entry and replication stages, making it a candidate for further development as an antiviral drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of hydrazine derivatives with α,β-unsaturated ketones. Key steps include temperature control (e.g., reflux in ethanol at 80–100°C) and catalyst selection (e.g., acetic acid for acid-catalyzed cyclization). Solvent choice (e.g., ethanol or DMF) significantly impacts yield, and purity can be enhanced via recrystallization from aqueous methanol .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and WinGX for data processing. Key parameters include resolving hydrogen bonding networks (e.g., O–H···N interactions) and verifying planarity of the pyridazinone ring. Data collection at low temperatures (e.g., 110 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are essential for characterizing its purity and structural integrity?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., phenyl group at C2 and hydroxyl at C4).

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1670 cm, N–H stretch at ~3300 cm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 229) .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity against viral proteases?

- Methodological Answer : Introduce substituents (e.g., halogens or methyl groups) to the phenyl ring or pyridazinone core to study structure-activity relationships (SAR). For example, replacing the hydroxyl group with a methoxy group may alter hydrogen-bonding interactions with protease active sites (e.g., NS2B/NS3 in dengue virus). Use enzymatic assays (IC determination) and molecular docking (e.g., AutoDock Vina) to validate binding modes .

Q. What computational methods are used to model its interactions with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) to study electronic properties and binding energetics. For instance, DFT at the B3LYP/6-31G* level predicts charge distribution on the pyridazinone ring, while MD simulations (50 ns trajectories) assess stability in protein binding pockets .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric protease assays). For inconsistent IC values, check assay conditions (pH, ionic strength) and compound solubility. Cross-reference with crystallographic data (e.g., Protein Data Bank entries) to confirm target engagement .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer : Chirality arises from substituents on the pyridazinone ring. Use chiral HPLC (e.g., Chiralpak AD-H column) for enantiomer separation, and asymmetric catalysis (e.g., Evans oxazaborolidine) for stereoselective synthesis. Monitor optical rotation ([α]) and confirm absolute configuration via SC-XRD with Flack parameter analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.